6-Bromo-2-methylquinoxaline
Overview
Description
6-Bromo-2-methylquinoxaline is a heterocyclic compound that contains a 1,4-diazine ring system. It has a molecular formula of C9H7BrN2 and an average mass of 223.069 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core, which is a type of heterocyclic compound containing a 1,4-diazine ring system. It has a bromine atom at the 6th position and a methyl group at the 2nd position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 223.07 g/mol. More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
6-Bromo-2-methylquinoxaline has been studied for its use in the synthesis of new compounds with potential antimicrobial activity. Patel et al. (2006) described the synthesis of 2–alkyl–6–bromo–3,1–benzoxazine–4–one and its subsequent conversion to various derivatives, showcasing the compound's potential in creating new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Chromatographic Analysis in Biological Systems
In the field of biochemistry, this compound is utilized in chromatographic analysis. McLellan and Thornalley (1992) demonstrated its use in the derivatization of methylglyoxal for assay in chemical and biological systems, highlighting its role in facilitating the analysis of complex biological samples (McLellan & Thornalley, 1992).
Knorr Synthesis
The Knorr synthesis of this compound derivatives has been a subject of study in the field of organic chemistry. Wlodarczyk et al. (2011) explored this synthesis pathway, contributing to the understanding of its chemical properties and potential applications in pharmaceutical research (Wlodarczyk et al., 2011).
Synthesis and Reactivity Studies
Research has also been conducted on the synthesis and reactivity of various quinoxaline derivatives. Blache et al. (1995) investigated the reaction of 2-Methylquinoxaline with other compounds, which is crucial for developing new chemical entities with potential pharmaceutical applications (Blache et al., 1995).
Corrosion Inhibition
In materials science, this compound has been investigated for its corrosion inhibiting properties. Forsal et al. (2010) studied its efficiency as a corrosion inhibitor for steel in acidic media, indicating its potential industrial applications (Forsal et al., 2010).
Future Directions
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, 6-Bromo-2-methylquinoxaline, as a quinoxaline derivative, may also have potential for future research and applications in these areas.
Properties
IUPAC Name |
6-bromo-2-methylquinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJZVJSYOCQGSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=C(C=CC2=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76982-26-8 | |
Record name | 6-bromo-2-methylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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